3-Bromo-5-vinylpyridine
Overview
Description
3-Bromo-5-vinylpyridine is an organic compound with the molecular formula C7H6BrN. It is a derivative of pyridine, where the bromine atom is attached to the third position and the vinyl group is attached to the fifth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Pharmacokinetics
It’s also predicted to be a CYP1A2 inhibitor . These properties could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-vinylpyridine . For instance, it should be stored under an inert atmosphere at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-vinylpyridine can be synthesized through several methods. One common method involves the bromination of 5-vinylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-vinylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation and halogenation.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst. Halogenation can be performed using halogens like chlorine or bromine.
Coupling Reactions: Suzuki-Miyaura coupling typically involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Addition Reactions: Products include saturated compounds or halogenated derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
3-Bromo-5-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a vinyl group.
3-Bromo-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.
3-Bromo-5-phenylpyridine: Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness
3-Bromo-5-vinylpyridine is unique due to the presence of both a bromine atom and a vinyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various chemical transformations. The vinyl group allows for addition reactions, while the bromine atom enables substitution and coupling reactions, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
3-bromo-5-ethenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPNVDWYSQHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634070 | |
Record name | 3-Bromo-5-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191104-26-4 | |
Record name | 3-Bromo-5-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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